Arachidonylcyclopropylamide (ACPA) is a synthetic analog of arachidonoylethanolamide (anandamide), an endocannabinoid neurotransmitter. [] ACPA acts as a potent and selective agonist of the cannabinoid type 1 receptor (CB1), with a significantly lower affinity for the cannabinoid type 2 receptor (CB2). [, ] This selectivity for CB1 makes ACPA a valuable tool in scientific research for studying the specific roles and mechanisms of the CB1 receptor in various physiological and pathological processes. [] ACPA is primarily utilized in in vitro and in vivo studies to investigate the effects of CB1 receptor activation on various cellular functions, physiological systems, and behavioral responses. [, , , , , , , , , , , ]
ACPA is synthesized from arachidonic acid and cyclopropylamine. [] While specific details of the synthesis procedure are not provided in the provided abstracts, it likely involves standard amide bond formation chemistry. This could include activation of arachidonic acid followed by coupling with cyclopropylamine.
ACPA exerts its effects by selectively binding to and activating the CB1 receptor, a G protein-coupled receptor primarily located on presynaptic neurons throughout the central and peripheral nervous systems. [, , , ] Upon binding to CB1, ACPA initiates a signaling cascade that primarily involves the inhibition of adenylate cyclase, leading to decreased cyclic adenosine monophosphate (cAMP) production. [] This, in turn, affects various downstream signaling pathways, including the modulation of ion channels, neurotransmitter release, and gene expression. [, , , ]
CAS No.: 3025-88-5
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: 1228259-70-8
CAS No.: 169327-82-6